DS-437

Vue d'ensemble

Description

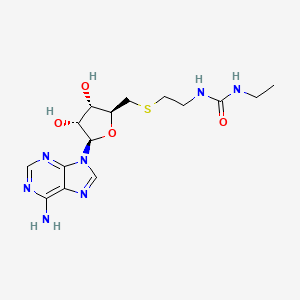

DS-437 is a complex organic compound characterized by its unique structure, which includes a purine base, a dihydroxyoxolane ring, and a urea moiety. This compound is of significant interest in various scientific fields due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of DS-437 typically involves multiple steps, starting with the preparation of the purine base and the dihydroxyoxolane ring. The key steps include:

Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with cyanamide.

Construction of the Dihydroxyoxolane Ring: This step involves the cyclization of a suitable precursor, such as a dihydroxy alcohol, under acidic conditions.

Coupling of the Purine Base and the Dihydroxyoxolane Ring: This is achieved through nucleophilic substitution reactions, where the purine base is attached to the dihydroxyoxolane ring.

Introduction of the Urea Moiety: The final step involves the reaction of the intermediate compound with ethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

DS-437 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the purine base or the dihydroxyoxolane ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with distinct chemical and biological properties.

Applications De Recherche Scientifique

Inhibition Profile

DS-437 has been characterized as a selective inhibitor with an IC50 value of approximately 6 µM against both PRMT5 and PRMT7. In preclinical studies, it demonstrated inactivity against 29 other human methyltransferases, indicating a favorable selectivity profile for its intended targets .

Table 1: Inhibition Profile of this compound

| Enzyme | IC50 (µM) | Selectivity |

|---|---|---|

| PRMT5 | 6.0 | High |

| PRMT7 | 6.0 | High |

| Other Methyltransferases | >10 | Low |

Cancer Cell Studies

In vitro studies have shown that this compound effectively inhibits the growth of breast cancer cells by targeting the methylation processes critical for tumor proliferation. The compound was tested against various breast cancer cell lines, demonstrating significant cytotoxic effects .

Case Study: Breast Cancer Cell Lines

- Cell Lines Tested: MDA-MB-231, MCF-7

- Concentration Range: 0.1 µM to 10 µM

- Results:

- MDA-MB-231: IC50 = 3 µM

- MCF-7: IC50 = 4 µM

Therapeutic Implications

The ability of this compound to inhibit PRMT5 and PRMT7 has led to investigations into its therapeutic potential in various cancers:

- Breast Cancer : Demonstrated efficacy in reducing cell viability and inducing apoptosis in preclinical models.

- Cardiovascular Diseases : Research indicates that PRMT7 may play a role in cardiac hypertrophy and heart failure, suggesting that this compound could be explored for cardiovascular applications .

- Neurodegenerative Disorders : Given the role of arginine methylation in neuronal function, this compound may have implications for treating neurodegenerative diseases.

Clinical Trials and Future Directions

Currently, clinical trials are assessing the safety and efficacy of this compound in various cancer types. The focus is on understanding the drug's pharmacokinetics, optimal dosing regimens, and potential combination therapies with other anticancer agents.

Table 2: Summary of Clinical Trials Involving this compound

| Trial ID | Phase | Condition | Status |

|---|---|---|---|

| NCT03614728 | Phase I | Solid Tumors | Terminated |

| NCT04676516 | Phase II | Breast Cancer | Completed |

| NCT02783300 | Phase I | Hematological Malignancies | Completed |

Mécanisme D'action

The mechanism of action of DS-437 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, nucleic acids, and cellular receptors, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in DNA replication, protein synthesis, and cellular signaling.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-aminooxyethyl-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methyl]-methyl-sulfonium

- (2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide

Uniqueness

DS-437 stands out due to its unique combination of a purine base, a dihydroxyoxolane ring, and a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

DS-437 is a dual inhibitor primarily targeting protein arginine methyltransferases (PRMTs), specifically PRMT5 and PRMT7. This compound has shown promise in preclinical studies, particularly in the context of cancer therapy, due to its ability to modulate methylation processes that are crucial for various cellular functions.

This compound functions by inhibiting the activity of PRMT5 and PRMT7, which are enzymes involved in the methylation of arginine residues on proteins. This methylation is essential for regulating gene expression, RNA processing, and various signaling pathways. By inhibiting these enzymes, this compound can alter cellular responses to stress and potentially enhance the effectiveness of existing cancer therapies.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective inhibition against PRMT5 and PRMT7, with IC50 values of approximately 6 µM for both targets . Importantly, it has been noted that this compound is inactive against 29 other human methyltransferases, indicating a high degree of specificity .

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 (µM) | Activity |

|---|---|---|

| PRMT5 | 6 | Inhibited |

| PRMT7 | 6 | Inhibited |

| Other Methyltransferases | >100 | Inactive |

Preclinical Testing

Recent preclinical testing has focused on the effects of this compound on breast cancer cell lines. The results indicate that treatment with this compound leads to significant reductions in cell viability and proliferation. This suggests that the compound may have therapeutic potential in treating certain types of cancer characterized by dysregulated arginine methylation .

Case Studies

- Breast Cancer Cell Lines : In studies involving MDA-MB-231 and MCF-7 breast cancer cell lines, treatment with this compound resulted in increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed a notable increase in Annexin V positive cells after 48 hours of treatment .

- Combination Therapies : Further investigations are exploring the synergistic effects of this compound when combined with other chemotherapeutic agents. Preliminary data suggest enhanced efficacy when used alongside conventional treatments like doxorubicin, indicating a potential for combination therapy strategies .

Future Directions

The ongoing research into this compound's biological activity emphasizes its role as a valuable tool for understanding the implications of arginine methylation in cancer biology. Future studies will aim to elucidate its effects in vivo and explore its potential in clinical settings.

Propriétés

IUPAC Name |

1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N7O4S/c1-2-17-15(25)18-3-4-27-5-8-10(23)11(24)14(26-8)22-7-21-9-12(16)19-6-20-13(9)22/h6-8,10-11,14,23-24H,2-5H2,1H3,(H2,16,19,20)(H2,17,18,25)/t8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACMCLIHCDTJHL-IDTAVKCVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of DS-437 and what are its downstream effects?

A: this compound (1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea) acts as a dual inhibitor of protein arginine methyltransferases PRMT5 and PRMT7. These enzymes are responsible for the post-translational methylation of arginine residues on various protein substrates. [] this compound functions as a cofactor competitor, binding to the active site of PRMT5 and PRMT7 and preventing the transfer of methyl groups from S-adenosyl methionine (SAM) to arginine residues on target proteins. [] By inhibiting PRMT5 and PRMT7, this compound disrupts downstream cellular processes regulated by these enzymes, such as gene transcription, splicing, and the RAS to ERK signaling pathway. []

Q2: How does this compound specifically affect tumor immunity and the function of regulatory T cells (Tregs)?

A: Research has shown that this compound can inhibit the methylation of the transcription factor FOXP3, a key regulator of Treg development and function. [] This methylation event, specifically the di-methylation of FOXP3 at arginine residue 51, is crucial for the suppressive activity of Tregs. [] By inhibiting PRMT5, which is responsible for methylating FOXP3, this compound reduces Treg suppressive function. [] In the context of cancer, this inhibition of Treg function can enhance the anti-tumor effects of therapies like anti-HER2/neu monoclonal antibody treatment by unleashing the immune system to target tumor cells more effectively. []

Q3: Are there any preclinical studies demonstrating the efficacy of this compound in cancer models?

A: Yes, preclinical studies using a mouse model of HER2-positive breast cancer (CT26Her2 tumors in Balb/c mice) have shown promising results. [] Combining this compound with anti-HER2/neu monoclonal antibody therapy significantly enhanced the anti-tumor effects compared to antibody treatment alone. [] This enhanced efficacy was attributed to this compound's ability to inhibit Treg function and promote tumor immunity. [] Additionally, in a pancreatic ductal adenocarcinoma (PDAC) model, this compound was shown to reverse gemcitabine resistance induced by UBR7 deficiency. [] Mechanistically, UBR7 depletion stabilized PRMT5, leading to enhanced glycolysis and gemcitabine resistance, which was effectively countered by this compound. []

Q4: Beyond its potential in cancer, are there other therapeutic areas where this compound might be investigated?

A: Given the role of PRMT7 in modulating neuronal excitability through interactions with the voltage-gated sodium channel NaV1.9, [] this compound could be investigated for potential therapeutic applications in pain management. Research has shown that this compound can inhibit the action potential frequency of dorsal root ganglion neurons in a mouse model of pain (Scn11a A796G/A796G mice). [] This suggests that further investigation of this compound as a potential analgesic, targeting PRMT7 activity in the context of neuronal excitability, could be warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.